molecular formula C8H5BrF3N3 B6232961 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole CAS No. 2247094-22-8

6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole

Cat. No.: B6232961
CAS No.: 2247094-22-8
M. Wt: 280
InChI Key:
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Description

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of bromine and trifluoroethyl groups in its structure imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 6-bromo-1H-benzotriazole with 2,2,2-trifluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Reagents like hydrogen peroxide or potassium permanganate are typically used for these reactions.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with hydrogen peroxide can produce an oxide .

Scientific Research Applications

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups in the compound can form strong interactions with target molecules, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both bromine and trifluoroethyl groups, which impart distinct chemical properties and make it a versatile compound for various applications.

Properties

CAS No.

2247094-22-8

Molecular Formula

C8H5BrF3N3

Molecular Weight

280

Purity

95

Origin of Product

United States

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